molecular formula C12H12FNO B13716190 7-Fluoro-2-propyl-4-quinolinol CAS No. 1070879-94-5

7-Fluoro-2-propyl-4-quinolinol

Cat. No.: B13716190
CAS No.: 1070879-94-5
M. Wt: 205.23 g/mol
InChI Key: RKZVEMLFZPWBSU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-propyl-4-quinolinol is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other fluoroquinolones. These compounds typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-propyl-4-quinolinol is unique due to its specific fluorine and propyl substitutions, which may confer distinct chemical and biological properties compared to other fluoroquinolones . These unique features make it a valuable compound for research and potential therapeutic applications.

Biological Activity

7-Fluoro-2-propyl-4-quinolinol is a synthetic derivative of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound (CAS Number: 1070879-94-5) is characterized by a fluorine atom at the 7-position and a propyl group at the 2-position of the quinoline ring. This unique substitution pattern can influence its pharmacological properties, including solubility, permeability, and binding affinity to target proteins.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds indicated that fluorinated quinolones can be effective against various Gram-positive and Gram-negative bacteria. For instance, novel fluorinated 4-quinolones demonstrated effectiveness against strains of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess similar properties .

Table 1: Comparative Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
CI-934Streptococcus pneumoniae0.5 µg/mL
PefloxacinPseudomonas aeruginosa1 µg/mL

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied, particularly in relation to Plasmodium falciparum. Similar compounds have shown moderate to high activity against malaria parasites. For example, some derivatives exhibited IC50 values below 50 µM, indicating strong antimalarial efficacy . Although specific data on this compound is limited, its structural similarity to known active compounds suggests it may also possess significant antimalarial properties.

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundStrainIC50 (µM)
This compoundPlasmodium falciparum (3D7)TBD
Compound (9)Plasmodium falciparum (3D7)11.92
Compound (3)Plasmodium berghei<1 mg/kg

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, providing insights into their mechanisms of action:

  • Antitumor Effects : Some quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain compounds exerted cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon carcinoma), with IC50 values suggesting notable selectivity towards these cells .
  • Mechanism of Action : The mechanism by which quinoline derivatives exert their effects often involves interaction with cellular macromolecules such as proteins and DNA. For instance, some compounds inhibit translation elongation factors in malaria parasites, disrupting protein synthesis essential for parasite survival .
  • Pharmacokinetic Properties : The pharmacokinetic profile of quinoline derivatives is crucial for their therapeutic efficacy. Studies have indicated that modifications to the chemical structure can enhance bioavailability and reduce toxicity, making these compounds more favorable for clinical use .

Properties

CAS No.

1070879-94-5

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

7-fluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15)

InChI Key

RKZVEMLFZPWBSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)F

Origin of Product

United States

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